3-碘-4-异丙氧基-5-甲氧基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

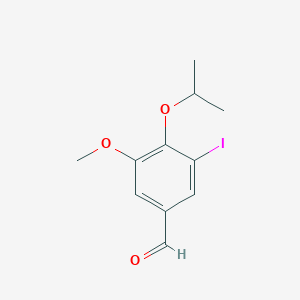

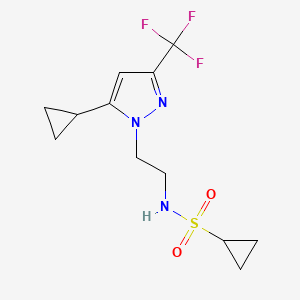

“3-Iodo-4-isopropoxy-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C11H13IO3 . It has a molecular weight of 320.12 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “3-Iodo-4-isopropoxy-5-methoxybenzaldehyde” consists of an iodine atom (I), an isopropoxy group (OC(CH3)2), and a methoxy group (OCH3) attached to a benzaldehyde core . The exact positioning of these groups on the benzene ring gives the compound its unique properties.Physical And Chemical Properties Analysis

“3-Iodo-4-isopropoxy-5-methoxybenzaldehyde” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.科学研究应用

异色满类似物的合成

- 该化合物已用于通过铃木方法合成米凯拉明的外消旋异色满类似物,表明其在创建具有潜在生物活性的复杂有机结构中的效用 (Koning, Michael, & Otterlo, 1999).

区域选择性还原亲电取代

- 它参与区域选择性还原亲电取代反应,显示其在选择性合成过程中的潜力 (Azzena, Melloni, Piroddi, Azara, Contini, & Fenude, 1992).

钌介导的合成

- 该化合物作为钌介导的异构化和闭环复分解的先驱,能够合成各种苯并稠合杂环,突出了其在环状化合物构建中的多功能性 (Otterlo, Pathak, & Koning, 2003).

电催化活性

- 对具有结构相似性的二羟基苯甲醛衍生物的研究表明在电催化和生物传感器设计中有潜在应用。这表明类似的化合物可能在能量转换和分析应用中发挥作用 (Pariente, Tobalina, Darder, Lorenzo, & Abruña, 1996).

生物活性化合物的合成

- 其衍生物已用于生物活性化合物的全合成中,如多高林,表明其在药物化学中的重要性 (Secinti, Burmaoglu, Altundas, & SeÇen, 2014).

安全和危害

According to Sigma-Aldrich, “3-Iodo-4-isopropoxy-5-methoxybenzaldehyde” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . This means it may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

The future directions of “3-Iodo-4-isopropoxy-5-methoxybenzaldehyde” would depend on the outcomes of ongoing research involving this compound. As it is provided to early discovery researchers , it may be used in a variety of research contexts, potentially leading to new discoveries and applications.

属性

IUPAC Name |

3-iodo-5-methoxy-4-propan-2-yloxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKOJOHVHINMYAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1I)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-isopropoxy-5-methoxybenzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-7-hydrazinyl-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821629.png)

![4-fluoro-N-[[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2821633.png)

![3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2821635.png)

![S-((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl) ethanethioate](/img/structure/B2821636.png)

![N-[(2-Methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2821639.png)

![8-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2821640.png)

![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2821642.png)

![N-[3-(acetylamino)phenyl]-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2821645.png)

![3-(3-chlorobenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2821649.png)